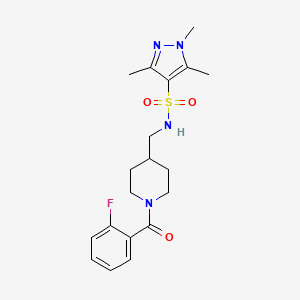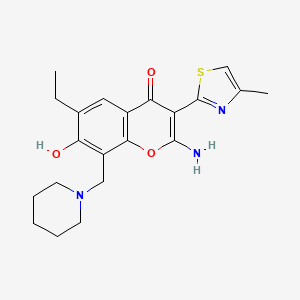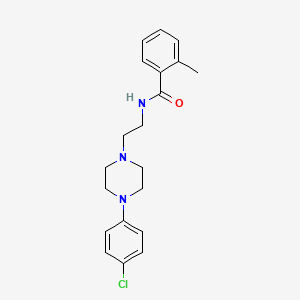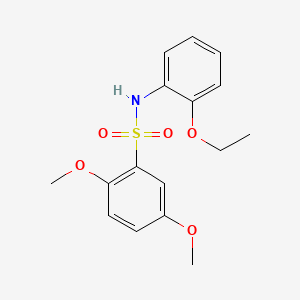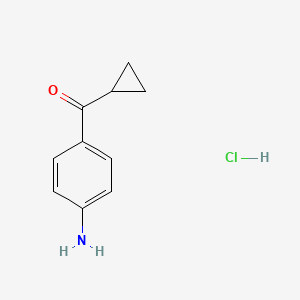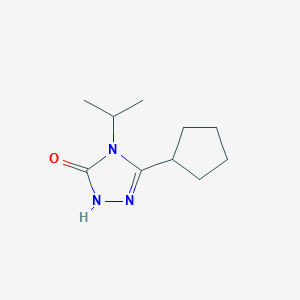
(4-(6-Morpholinopyridazin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(6-Morpholinopyridazin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C20H22F3N5O2 and its molecular weight is 421.424. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The compound has been involved in the synthesis and characterization of novel derivatives, which underscores its importance in chemical research. For instance, dihydropyrimidinone derivatives containing piperazine/morpholine moiety have been synthesized, showcasing a simple and efficient method yielding good results. This approach demonstrates the compound's role in facilitating the development of new chemical entities with potential applications in various fields, including medicinal chemistry and material science (Bhat, Al-Omar, Ghabbour, Naglah, 2018).
Antimicrobial Activities
Another significant application lies in the antimicrobial domain, where derivatives of the compound have been synthesized and evaluated for their activities against microorganisms. The synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, which incorporate morpholine or methyl piperazine as amine components, have shown good or moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, Demirbas, 2007). This suggests potential applications in developing new antimicrobial agents.
Structural Analysis and Biological Activity
The structural exploration and Hirshfeld surface analysis of related compounds provide insights into the molecular interactions and stability, which are crucial for designing drugs with specific biological targets. For example, a novel bioactive heterocycle containing morpholine moiety has been synthesized, with its structure confirmed by various spectroscopic methods and X-ray diffraction studies, indicating its potential in drug development and material science (Benaka Prasad, Anandakumar, Raghu, Raghava Reddy, Deepa Urs, Naveen, 2018).
Antinociceptive and Antitumor Activities
The compound and its derivatives have shown promising results in antinociceptive and antitumor activities, suggesting their potential as pain relievers and cancer therapeutics. For instance, 3-pyridazinone derivatives carrying morpholine, arylpiperidino, and arylpiperazino moiety have been synthesized and evaluated for antinociceptive activity, with certain compounds found to be more active than aspirin (Gokçe, Doğruer, Şahin, 2001). Furthermore, compounds with morpholine moieties have been synthesized and shown distinct inhibition on the proliferation of various cancer cell lines (Tang, Fu, 2018).
Properties
IUPAC Name |
[4-(6-morpholin-4-ylpyridazin-4-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N5O2/c21-20(22,23)17-4-2-1-3-16(17)19(29)28-7-5-26(6-8-28)15-13-18(25-24-14-15)27-9-11-30-12-10-27/h1-4,13-14H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZQVWPZJRORDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NN=C2)N3CCOCC3)C(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
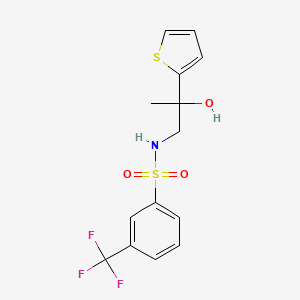

![Tert-butyl 6-amino-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2433099.png)
